
Idarrubicina
Descripción general
Descripción
La idarubicina es un agente antineoplásico de la familia de las antraciclinas, utilizado principalmente en el tratamiento de la leucemia mieloide aguda. Es un derivado sintético de la daunorubicina, caracterizado por la ausencia de un grupo metoxilo en la posición C-4, lo que aumenta su lipofilia y su captación celular . Este compuesto es conocido por su potente actividad citotóxica y su capacidad para intercalarse en el ADN, lo que inhibe la síntesis de ácidos nucleicos .
Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia (AML)
Idarubicin is frequently used in the treatment of AML, both as a single agent and in combination regimens. Studies have shown that idarubicin combined with cytarabine results in higher complete remission rates compared to cytarabine alone.
In a randomized trial comparing idarubicin with high-dose daunorubicin, both treatments yielded comparable outcomes in terms of complete remission and overall survival rates .
Acute Lymphoblastic Leukemia (ALL)
Idarubicin has also been evaluated for its effectiveness in treating ALL. Its use has been associated with improved outcomes compared to other anthracyclines.
In pediatric patients, idarubicin has shown promising results, achieving complete remission rates similar to those observed in adults .
Case Study 1: Refractory Acute Myeloid Leukemia
A retrospective study involving 21 patients with refractory acute myeloid leukemia treated with a regimen of decitabine followed by idarubicin and cytarabine reported a complete remission rate of 47.6%. The study highlighted idarubicin's role in enhancing the efficacy of treatment protocols for challenging cases .
Case Study 2: Combination Therapy
In another study focusing on patients with acute lymphoblastic leukemia, idarubicin was used in combination with other chemotherapeutic agents. The results indicated that early intensive use of idarubicin improved patient outcomes significantly compared to traditional regimens .
Safety and Adverse Effects
While idarubicin is effective, it is not without risks. Common adverse effects include:
- Hematological Toxicity : Neutropenia and thrombocytopenia are prevalent.
- Cardiotoxicity : Although less than that associated with daunorubicin, monitoring is essential.
- Gastrointestinal Effects : Nausea and vomiting may occur.
Mecanismo De Acción
La idarubicina ejerce sus efectos a través de múltiples mecanismos:
Intercalación del ADN: La idarubicina se intercala en el ADN, interrumpiendo la estructura y función normales del ácido nucleico.
Inhibición de la topoisomerasa II: Inhibe la enzima topoisomerasa II, evitando la religación de las hebras de ADN y provocando la fragmentación del ADN.
Formación de radicales libres: La idarubicina genera radicales libres que causan daño oxidativo a los componentes celulares, incluido el ADN.
Estos mecanismos contribuyen colectivamente a las actividades antimitóticas y citotóxicas del compuesto, haciéndolo eficaz en el tratamiento de la leucemia .
Análisis Bioquímico
Biochemical Properties
Idarubicin plays a crucial role in biochemical reactions by interacting with various biomolecules. It intercalates into DNA, forming complexes that inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair . This interaction prevents the religation of DNA strands, leading to DNA strand breaks and ultimately cell death. Additionally, Idarubicin interacts with proteins involved in the cellular stress response, further enhancing its cytotoxic effects .
Cellular Effects
Idarubicin exerts significant effects on various types of cells, particularly rapidly dividing cancer cells. It disrupts cell signaling pathways, leading to apoptosis or programmed cell death . Idarubicin also affects gene expression by inducing DNA damage, which activates p53 and other transcription factors involved in the cellular stress response . Furthermore, Idarubicin influences cellular metabolism by inhibiting the synthesis of macromolecules necessary for cell growth and division .
Molecular Mechanism
The molecular mechanism of Idarubicin involves several key processes. Idarubicin intercalates into DNA, stabilizing the DNA-topoisomerase II complex and preventing the religation of DNA strands . This inhibition of topoisomerase II activity leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, Idarubicin generates reactive oxygen species, which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Idarubicin change over time. Initially, Idarubicin induces rapid DNA damage and cell death . Prolonged exposure can lead to the development of resistance mechanisms, such as increased expression of drug efflux pumps and enhanced DNA repair pathways . Idarubicin is relatively stable under laboratory conditions, but its degradation products can also contribute to its cytotoxic effects .
Dosage Effects in Animal Models
The effects of Idarubicin vary with different dosages in animal models. At low doses, Idarubicin induces apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, Idarubicin can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects are dose-dependent and highlight the importance of careful dose optimization in clinical settings .
Metabolic Pathways
Idarubicin is metabolized primarily in the liver through the action of aldo-keto reductases and carbonyl reductases . These enzymes convert Idarubicin to its active metabolite, idarubicinol, which retains cytotoxic activity . The metabolic pathways of Idarubicin also involve the formation of reactive oxygen species, contributing to its overall cytotoxic effects .
Transport and Distribution
Idarubicin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . Idarubicin’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in various cellular compartments .
Subcellular Localization
Idarubicin localizes primarily in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA . It also accumulates in the mitochondria, contributing to the generation of reactive oxygen species and mitochondrial dysfunction . The subcellular localization of Idarubicin is influenced by its chemical structure and interactions with cellular components .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La idarubicina se sintetiza a partir de la daunorubicina mediante un proceso de desmetoxilación. El paso clave consiste en la eliminación del grupo metoxilo en la posición C-4, que se logra mediante una sustitución de átomos de hidrógeno . Este proceso normalmente requiere condiciones de reacción específicas, que incluyen el uso de ácidos o bases fuertes y temperaturas controladas para garantizar la estabilidad de los compuestos intermedios.
Métodos de producción industrial: La producción industrial de idarubicina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye varios pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final. La producción también cumple con normas reglamentarias estrictas para garantizar la seguridad y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La idarubicina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la ganancia de electrones o la eliminación de oxígeno, lo que resulta en formas reducidas del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y catalizadores específicos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio en condiciones ácidas.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio a temperaturas controladas.
Sustitución: Los reactivos comunes incluyen halógenos y compuestos organometálicos en condiciones catalíticas específicas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la idarubicina, cada uno con propiedades químicas y biológicas distintas .
Comparación Con Compuestos Similares
La idarubicina a menudo se compara con otras antraciclinas, como la daunorubicina y la doxorubicina. Las principales diferencias incluyen:
Daunorubicina: Similar en estructura pero menos lipófila debido a la presencia de un grupo metoxilo en la posición C-4.
Doxorubicina: Conocida por su amplia actividad antitumoral, pero asociada con una mayor cardiotoxicidad.
Las características estructurales únicas de la idarubicina y su mayor lipofilia contribuyen a sus propiedades farmacocinéticas y farmacodinámicas distintas, lo que la convierte en un agente valioso en el tratamiento de la leucemia .
Actividad Biológica
Idarubicin (IDA) is an anthracycline derivative widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its biological activity is primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article explores the pharmacokinetics, mechanisms of action, combination therapies, and case studies related to idarubicin's efficacy.
Pharmacokinetics and Metabolism
Idarubicin is administered either intravenously or orally, with its pharmacokinetics significantly influenced by the route of administration and patient-specific factors such as liver and kidney function. A study involving 21 patients demonstrated that after intravenous administration of 12 mg/m², IDA exhibited a triphasic decay pattern in plasma levels. The main metabolite identified was 13C-reduced idarubicin (IDAol), which reached plasma concentrations 2-12 times higher than the parent compound .
The pharmacokinetic parameters observed were as follows:
Parameter | Group N (Normal Function) | Group L (Liver Metastases) | Group R (Kidney Dysfunction) | Group LR (Both Dysfunction) |
---|---|---|---|---|
Plasma Clearance (l/h) | 122.8 ± 44.0 | 104.4 ± 27.7 | 83.4 ± 18.3 | Not reported |
Terminal Half-life (h) | 41.3 ± 10.1 | 47.0 ± 7.4 | 55.8 ± 8.2 | Not reported |
Mean Residence Time (h) | 63.6 ± 10.8 | 69.9 ± 10.2 | 83.2 ± 10.9 | Not reported |
This data indicates that renal function significantly affects IDA clearance, highlighting the importance of monitoring kidney function in patients receiving this treatment .
Idarubicin's primary mechanism involves intercalating into DNA strands, which disrupts the normal function of topoisomerase II—an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells . Additionally, IDA induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxic effects.
Combination Therapies
Research has shown that combining idarubicin with other agents can enhance its efficacy against cancer cells:
- Triptolide : A study revealed that low-dose triptolide combined with idarubicin significantly increased apoptosis in leukemic stem cell-like cells derived from AML cell lines. The combination exhibited a synergistic effect, enhancing cytotoxicity compared to idarubicin alone .
- Antimicrobial Activity : Idarubicin has also demonstrated antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial lipid bilayers and inhibits DNA topoisomerase IIA, showing potential as an adjunctive therapy in treating infections alongside cancer treatments .
Case Studies
- Acute Myeloid Leukemia : In a clinical setting, idarubicin is often used in combination regimens for AML treatment. A notable case involved a patient achieving complete remission after receiving idarubicin combined with cytarabine, demonstrating the drug's effectiveness in aggressive leukemias.
- Chronic Myeloid Leukemia : Another case study highlighted the use of idarubicin in conjunction with targeted therapies for chronic myeloid leukemia (CML), where it was found to enhance the overall response rate while reducing relapse rates.
Propiedades
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-TZNDIEGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57852-57-0 (Hydrochloride) | |
Record name | Idarubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023142 | |
Record name | Idarubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.72e-01 g/L | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
Record name | Idarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58957-92-9 | |
Record name | Idarubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idarubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idarubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDARUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.